CA IX vs. CA II Inhibitory Selectivity Window: 4-Chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide vs. Acetazolamide
The target compound 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been reported to exhibit IC50 values in the range of 10.93–25.06 nM against human carbonic anhydrase IX (hCA IX) and 1.55–3.92 μM against the ubiquitous cytosolic isoform hCA II . In contrast, the clinical-reference CA inhibitor acetazolamide (AAZ) is a broad-spectrum inhibitor with Kd values of approximately 250 nM for hCA II and 50–100 nM for hCA IX, yielding a markedly lower selectivity ratio [1]. The target compound thus demonstrates an apparent hCA II/hCA IX selectivity window of roughly 60- to 350-fold, whereas acetazolamide exhibits a selectivity window of only 2- to 5-fold under comparable assay conditions.
| Evidence Dimension | hCA IX vs. hCA II inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | hCA IX IC50 = 10.93–25.06 nM; hCA II IC50 = 1.55–3.92 μM |
| Comparator Or Baseline | Acetazolamide: hCA II Kd ≈ 250 nM; hCA IX Kd ≈ 50–100 nM |
| Quantified Difference | Target compound hCA II/hCA IX selectivity ratio ≈ 60–350; acetazolamide selectivity ratio ≈ 2–5 |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human CA isoforms; pH 7.5; 25°C (target compound data from vendor technical datasheet referencing literature; acetazolamide data from BindingDB and Supuran et al.) |
Why This Matters
Higher selectivity for hCA IX over hCA II potentially reduces the risk of off-target carbonic anhydrase inhibition in normal tissues, a key safety consideration for anticancer CA IX-targeting programs.
- [1] Supuran, C. T. Carbonic anhydrase inhibitors. Bioorg. Med. Chem. Lett. 2010, 20, 3467–3474. https://doi.org/10.1016/j.bmcl.2010.05.011 View Source
